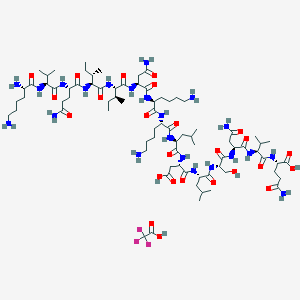

Tau Peptide (274-288) Trifluoroacetate

Description

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H138N22O23.C2HF3O2/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102;3-2(4,5)1(6)7/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122);(H,6,7)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZMDCSUVZKAQP-IQSMRJKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H139F3N22O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1854.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Methodologies for Peptide Preparation and Modification

Solid-Phase Peptide Synthesis (SPPS) Protocols for Tau Peptide (274-288) Trifluoroacetate

The general cycle of SPPS involves:

Attachment of the C-terminal amino acid to the solid support.

Removal of the temporary Nα-protecting group (deprotection).

Coupling of the next Nα-protected amino acid.

Repeating the deprotection and coupling steps until the desired sequence is assembled.

Cleavage of the peptide from the resin and removal of permanent side-chain protecting groups. peptide.com

The most widely used chemistry in modern SPPS is the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy. seplite.comiris-biotech.de This approach is favored due to its use of a base-labile Fmoc group for the temporary protection of the α-amino group, which offers an orthogonal protection scheme in combination with acid-labile tert-butyl (tBu) based side-chain protecting groups. seplite.comnih.gov

Nα-Protection : The Fmoc group is stable to acids but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). seplite.comresearchgate.net

Side-Chain Protection : The reactive side chains of amino acids are protected with groups that are stable to the basic conditions of Fmoc removal but can be cleaved by a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage step. seplite.com Common tBu-based protecting groups include tert-butyl ether (OtBu) for tyrosine, serine, and threonine, tert-butyl ester (tBu) for aspartic and glutamic acid, and tert-butyloxycarbonyl (Boc) for lysine (B10760008) and tryptophan. seplite.com

This orthogonal strategy prevents premature deprotection of side chains during the synthesis cycles. nih.gov

Table 1: Protecting Group Strategy in Fmoc/tBu SPPS

| Functional Group | Protecting Group | Cleavage Condition |

|---|---|---|

| α-Amino Group | Fmoc | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Carboxyl | tBu | Acid (e.g., TFA) |

| Side-Chain Hydroxyl | OtBu | Acid (e.g., TFA) |

Achieving high purity in the final peptide product is critically dependent on the efficiency of each coupling and deprotection step. gyrosproteintechnologies.com Incomplete reactions can lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. iris-biotech.de

Coupling Optimization : The formation of the amide bond is facilitated by activating the carboxylic acid group of the incoming amino acid. Common coupling reagents include carbodiimides like diisopropylcarbodiimide (DIC) often used in combination with additives such as ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and reduce racemization. nih.govspringernature.com For difficult couplings, which may arise from steric hindrance or peptide aggregation on the resin, more potent activating reagents like HATU or COMU can be employed. peptide.com5z.com Reaction times can be extended, or the temperature can be increased to drive the reaction to completion. 5z.comnih.gov

Deprotection Optimization : The removal of the Fmoc group can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released. iris-biotech.de If deprotection is slow, which can occur with longer or aggregation-prone sequences, the reaction time can be extended, or a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. peptide.com

Capping, the acetylation of unreacted amino groups after a coupling step, is another strategy to minimize the formation of deletion products. gyrosproteintechnologies.com

Liquid-Phase Peptide Synthesis (LPPS) and Hybrid Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where peptide elongation occurs in solution. scispace.comneulandlabs.com Unlike SPPS, the growing peptide is not attached to an insoluble resin but may be attached to a soluble tag to facilitate purification after each step. bachem.com

For a relatively short peptide like Tau Peptide (274-288) (a 15-mer), LPPS could be a viable, albeit more labor-intensive, alternative to SPPS. bachem.combioduro.com The main advantage of LPPS is the ability to purify and characterize the intermediate products at each step, ensuring high fidelity of the sequence. neulandlabs.com

A hybrid approach combines the strengths of both SPPS and LPPS. youtube.com In this strategy, shorter peptide fragments are synthesized using SPPS, purified, and then joined together in solution via fragment condensation. bioduro.comyoutube.com This can be particularly advantageous for the synthesis of very long peptides or proteins, as demonstrated in the total chemical synthesis of the 441-amino acid Tau protein, where multiple fragments were assembled. nih.gov For a peptide of 15 amino acids, a full SPPS approach is generally more efficient. bioduro.com

Purification Strategies for High Purity Tau Peptide (274-288) Trifluoroacetate

Following synthesis and cleavage from the solid support, the crude peptide is a mixture containing the target peptide, truncated or deleted sequences, and byproducts from the cleavage of protecting groups. nih.gov Rigorous purification is essential to obtain a high-purity product.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. nih.gov

Principle : The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase.

Procedure : The crude peptide mixture is dissolved in an aqueous solvent and loaded onto the HPLC column. The peptides are then eluted by a gradient of increasing organic solvent concentration, usually acetonitrile, in water. nih.gov Trifluoroacetic acid (TFA) is commonly added at a low concentration (e.g., 0.1%) to both the aqueous and organic phases. nih.gov TFA acts as an ion-pairing agent, protonating basic residues and forming a neutral ion pair that improves the chromatographic peak shape and resolution. nih.gov Fractions are collected, and those containing the pure peptide, as determined by analytical HPLC and mass spectrometry, are pooled. nih.gov

Peptides purified by RP-HPLC using TFA are obtained as trifluoroacetate salts, where the TFA anion forms an ion pair with the protonated N-terminus and basic side chains (e.g., Lysine, Arginine). lifetein.comsb-peptide.com While suitable for many applications, the presence of TFA can be undesirable in certain biological assays due to its potential toxicity or interference with structural studies. sb-peptide.comgenscript.com

TFA Removal : If a different salt form is required, the trifluoroacetate counterion can be exchanged. Common methods include:

Ion-Exchange Chromatography : The peptide solution can be passed through an anion-exchange resin that has been pre-equilibrated with a different acid, such as acetic acid or hydrochloric acid. peptide.com

Repeated Lyophilization : The peptide can be repeatedly dissolved in a dilute solution of a different acid, like hydrochloric acid (HCl), and then lyophilized (freeze-dried). lifetein.comlifetein.com This process leverages the volatility of TFA to gradually replace it with the new counterion. A final lyophilization from water helps to remove excess acid. lifetein.com

HPLC-based Exchange : The peptide can be re-purified on an RP-HPLC column using a mobile phase containing the desired counterion, such as acetic acid, instead of TFA. lifetein.com

Characterization of Peptide Salts : The final peptide product should be thoroughly characterized to confirm its identity, purity, and the nature of the counterion. Ion chromatography is a sensitive method for the quantification of residual TFA and other anions in the final peptide sample. thermofisher.comlcms.cz The amount of TFA present can also impact the net peptide content, which is an important consideration for accurately determining peptide concentration. sb-peptide.com

Table 2: Comparison of Common Peptide Salt Forms

| Salt Form | Acid Used | pKa | Common Applications | Notes |

|---|---|---|---|---|

| Trifluoroacetate | Trifluoroacetic Acid (TFA) | ~0.5 | Standard for research peptides; excellent for HPLC purification. nih.gov | May be toxic in cell-based assays. genscript.comgtpeptide.com |

| Acetate | Acetic Acid (AcOH) | ~4.76 | Preferred for biological and in vivo studies due to lower toxicity. nih.govgtpeptide.com | Exchange process required after standard HPLC. |

Isotopic Labeling and Chemical Derivatization for Biophysical and Mechanistic Studies

Advanced methodologies involving isotopic labeling and chemical derivatization are crucial for in-depth biophysical and mechanistic investigations of Tau Peptide (274-288) Trifluoroacetate. These techniques enable detailed structural analysis, the tracking of molecular interactions, and the study of the peptide's role in the broader context of Tau protein function and pathology.

Stable Isotope Labeling (e.g., 15N, 13C) for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution. To enhance the sensitivity and resolution of NMR experiments for peptides like Tau (274-288), stable isotope labeling is employed. This typically involves the incorporation of NMR-active isotopes such as Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C).

The production of isotopically labeled Tau peptides is often achieved through recombinant expression systems. nih.gov For instance, the full-length Tau protein or its fragments can be expressed in bacteria, such as E. coli, grown in minimal media where the sole nitrogen source is ¹⁵NH₄Cl and the primary carbon source is ¹³C-glucose. rpeptide.comprotein-nmr.org.uk This results in the uniform incorporation of these isotopes throughout the peptide sequence. For shorter peptides like Tau (274-288), chemical synthesis provides a viable alternative, allowing for the site-specific incorporation of protected amino acids already enriched with ¹³C and ¹⁵N.

These labeled peptides are then purified and used in various NMR experiments. The presence of ¹⁵N and ¹³C allows for the use of triple-resonance NMR techniques, which are instrumental in the sequential assignment of resonances to specific atoms within the peptide backbone and side chains. protein-nmr.org.uk This detailed structural information is critical for understanding how Tau Peptide (274-288) interacts with other molecules and how it contributes to the aggregation process.

Interactive Data Table: Stable Isotopes in NMR Studies of Tau Peptides

| Isotope | Method of Incorporation | Purpose in NMR Spectroscopy | Key Findings from Labeled Tau Studies |

| ¹⁵N | Recombinant expression in media with ¹⁵NH₄Cl; Chemical synthesis with ¹⁵N-labeled amino acids. | Enables heteronuclear correlation experiments to resolve backbone amide signals. nih.gov | Provides insights into the flexibility and local environment of the peptide backbone. |

| ¹³C | Recombinant expression in media with ¹³C-glucose; Chemical synthesis with ¹³C-labeled amino acids. | Allows for the detailed analysis of side-chain conformations and dynamics. protein-nmr.org.uk | Helps in identifying the residues directly involved in peptide-peptide or peptide-protein interactions. |

Fluorescent Labeling and Biotinylation for Probe Development

To visualize and track Tau Peptide (274-288) in various experimental setups, fluorescent labeling and biotinylation are commonly used derivatization techniques. These methods transform the peptide into a molecular probe for studying its localization, interactions, and aggregation kinetics.

Fluorescent Labeling: A fluorescent molecule, or fluorophore, can be covalently attached to the peptide. This is often done at a specific site, such as the C-terminus, to minimize interference with the peptide's biological activity. researchgate.net For example, a fluorophore like Alexa647 can be attached to the C-terminus of a Tau construct using an enzymatic approach mediated by Sortase A. researchgate.net Fluorescently labeled Tau peptides are invaluable for in vitro aggregation assays, allowing for the real-time monitoring of fibril formation. acs.org They are also used in cellular studies to track the uptake and intracellular fate of the peptide.

Biotinylation: Biotin can be attached to the Tau peptide, a process known as biotinylation. This modification allows for the highly specific and strong interaction with streptavidin or avidin, which can be conjugated to various reporters or used for affinity purification. Biotinylated Tau peptides can serve as probes in applications such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. rpeptide.com They are also utilized in immunohistochemistry to study the localization of the peptide in tissue samples and in affinity assays to pull down interacting partners. rpeptide.com

Interactive Data Table: Labeling and Derivatization of Tau Peptides for Probe Development

| Labeling Technique | Reagent/Method | Purpose of the Probe | Example Application |

| Fluorescent Labeling | Sortase A-mediated ligation of a fluorescent tag (e.g., Alexa647). researchgate.net | To visualize peptide aggregation and cellular localization. | Real-time monitoring of Tau fibril formation in vitro. acs.org |

| Biotinylation | In vivo biotinylation using an Avi-tag or chemical conjugation. rpeptide.com | For use in affinity-based assays and detection methods. | Pull-down assays to identify proteins that interact with the Tau peptide. |

Site-Specific Post-Translational Modifications of Tau Peptide (274-288)

The Tau protein undergoes a variety of post-translational modifications (PTMs) in vivo, which play a significant role in regulating its function and its involvement in pathological aggregation. mdpi.comnih.gov The Tau Peptide (274-288) sequence contains several residues that are known sites for these modifications. Introducing these PTMs at specific sites in the synthetic peptide is crucial for studying their impact on its structure and aggregation propensity. Chemical synthesis and semi-synthesis are powerful approaches to generate homogeneously modified peptides that are inaccessible through recombinant methods. nih.govchemrxiv.org

Phosphorylation: Phosphorylation is the most common PTM of Tau, and abnormal hyperphosphorylation is a hallmark of tauopathies. mdpi.comfrontiersin.org The (274-288) region is within the microtubule-binding domain, and phosphorylation within or near this region can affect microtubule binding and aggregation. core.ac.uk Specific serine (Ser) and threonine (Thr) residues can be phosphorylated during solid-phase peptide synthesis using phosphoramidite chemistry.

Acetylation: Acetylation of lysine (Lys) residues is another important PTM that can influence Tau's function and aggregation. nih.gov Within the Tau (274-288) sequence, which is VQIINKKLDLSNVQSKC, the lysine residues at positions 280 and 281 are known acetylation sites. researchgate.net Studies have shown that acetylation at these sites can impact Tau's aggregation properties. mdpi.com Site-specific acetylation can be achieved during chemical synthesis by incorporating pre-acetylated lysine residues.

Ubiquitination: Ubiquitination, the attachment of ubiquitin to lysine residues, is involved in the degradation of Tau. nih.gov A significant number of ubiquitination sites are located within the microtubule-binding domain. unipd.it The lysine residues within the (274-288) peptide are potential sites for ubiquitination. Semisynthetic methods, such as native chemical ligation, can be used to attach ubiquitin to a specific lysine residue in the chemically synthesized peptide. unipd.it

Interactive Data Table: Site-Specific Post-Translational Modifications of Tau Peptide (274-288) Region

| Post-Translational Modification | Affected Residue(s) in/near (274-288) | Method of Introduction | Significance in Tau Biology |

| Phosphorylation | Serine (S), Threonine (T) | Solid-phase synthesis with phospho-amino acids. | Regulates microtubule binding and can promote aggregation. core.ac.uknih.gov |

| Acetylation | Lysine (K280, K281) | Solid-phase synthesis with acetylated lysine. nih.govmdpi.com | Can inhibit tau aggregation and affect its clearance. nih.govscienceopen.com |

| Ubiquitination | Lysine (K) | Semisynthesis via native chemical ligation. unipd.it | Targets Tau for degradation and is associated with pathological inclusions. nih.govunipd.it |

Conformational Analysis and High Resolution Structural Elucidation

Spectroscopic Probes for Secondary Structure Propensity

Spectroscopic methods are invaluable for assessing the secondary structure content of peptides in different environments. Techniques like Circular Dichroism and Fourier-Transform Infrared Spectroscopy provide insights into the conformational ensemble of Tau Peptide (274-288), revealing its propensity to transition from a disordered state to a more structured, aggregation-prone form.

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring the conformational changes in peptides. In aqueous buffer at neutral pH, the Tau peptide fragment containing the 273-284 sequence, which largely overlaps with the 274-288 region, displays a CD spectrum characteristic of an unordered or random coil conformation. mdpi.com This is evidenced by a strong negative band near 197 nm. mdpi.com

However, the peptide's conformation is highly malleable. In the presence of aggregation-inducing agents like low-molecular-weight heparin, the CD spectrum undergoes a significant transformation over time. This change reflects a conformational transition from the initial random coil state to a predominantly β-sheet structure. The final spectrum, after several hours of incubation, shows a distinct negative band around 216 nm and a positive band near 197 nm, which are hallmarks of β-sheet conformation. mdpi.com Studies on other tau fragments have similarly shown that while monomeric tau exhibits a random coil profile, aggregation leads to an increase in β-sheet structure. nih.gov

| Condition | Conformation | Key Spectral Features | Reference |

|---|---|---|---|

| Buffer solution (pH 7.4) | Unordered / Random Coil | Negative band at ~197 nm | mdpi.com |

| Incubation with Heparin (inducer) | β-Sheet | Negative band at ~216 nm, Positive band at ~197 nm | mdpi.com |

Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool for analyzing protein secondary structure, primarily by examining the amide I and amide II vibrational bands of the peptide backbone. nih.gov The amide I band (1600–1700 cm⁻¹) is particularly sensitive to secondary structure and arises mainly from the C=O stretching vibrations. nih.govheraldopenaccess.usnih.gov The amide II band (~1540-1560 cm⁻¹) results from N-H bending and C-N stretching. nih.govheraldopenaccess.us

For tau protein and its fragments in a soluble, monomeric state, the FTIR spectrum is dominated by a peak in the amide I region around 1645 cm⁻¹, indicative of a mostly random coil structure. researchgate.net Upon aggregation and formation of fibrillar structures, this peak shifts to a lower frequency, typically around 1630 cm⁻¹, which signifies an increased content of β-sheet structure. nih.govresearchgate.net This shift is a reliable marker for the conformational change associated with tau fibrillization. nih.gov The appearance of a band around 1630 cm⁻¹ is a defining characteristic of the cross-β structure found in amyloid fibrils. researchgate.net

| Conformation | Amide I Band Position (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| Random Coil (Soluble) | ~1645 cm⁻¹ | C=O Stretch | researchgate.net |

| β-Sheet (Aggregated) | ~1630 cm⁻¹ | C=O Stretch | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone Dynamics and Local Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information on the structure, dynamics, and interactions of biomolecules. For a peptide like Tau (274-288), which is part of a larger intrinsically disordered protein, both solution-state and solid-state NMR are essential to characterize its various forms.

As part of the larger tau protein, which is an intrinsically disordered protein (IDP), the 274-288 region exists as a dynamic ensemble of interconverting conformations in solution. nih.govplos.org Solution-state NMR is uniquely suited to study such disordered states. acs.org The 1H-15N HSQC spectrum of full-length tau shows a narrow chemical shift dispersion, a classic feature of IDPs. mdpi.com

While solution-state NMR is ideal for studying soluble monomers, solid-state NMR (ssNMR) is indispensable for determining the atomic structure of insoluble aggregates and fibrils. nih.gov The aggregation of tau peptides into amyloid fibrils results in large, immobile structures that are amenable to ssNMR analysis. nih.gov

ssNMR studies on fibrils formed from tau fragments reveal the rigid core of the amyloid structure. nih.govresearchgate.net Paramagnetic relaxation enhancement (PRE) experiments on heparin-induced oligomers have highlighted the V275-K280 (PHF6*) region as one of the key segments involved in the early stages of aggregation. nih.gov By assigning the resonances in the ssNMR spectra of fibrils, researchers can map the specific residues that form the stable β-sheet core. nih.gov These studies show that fragments containing the repeat domains, including the 274-288 sequence, form the structural heart of the tau filament. nih.gov

Electron Microscopy and X-ray Diffraction for Higher-Order Assembly Structure

To understand the morphology and packing of the larger assemblies formed by Tau Peptide (274-288), researchers employ imaging and diffraction techniques like electron microscopy and X-ray diffraction.

Electron cryo-microscopy (cryo-EM) has been instrumental in revealing the high-resolution structures of tau filaments extracted from diseased brains and those assembled in vitro. nih.govelifesciences.orgbiorxiv.org These structures consistently show that the core of the filament is composed of the microtubule-binding repeats, which include the 274-288 sequence. elifesciences.orgbiorxiv.org The peptide forms a cross-β structure where individual peptide molecules stack perpendicular to the fibril axis. nih.gov Transmission electron microscopy (TEM) of aggregates formed from a tau peptide containing the PHF6* (275-280) region confirms the formation of fibrillar structures. mdpi.com

X-ray fiber diffraction is a classic technique used to confirm the cross-β architecture of amyloid fibrils. nih.gov Fibers formed from tau fragments containing the microtubule-binding domain produce a characteristic diffraction pattern with a meridional reflection at ~4.7 Å and an equatorial reflection at ~10 Å. nih.govbiorxiv.org These reflections correspond to the distance between stacked β-strands and the spacing between β-sheets, respectively, providing definitive evidence of the cross-β structure. nih.gov X-ray microcrystallography of short tau peptide segments, such as VQIINK, has provided atomic-resolution snapshots of the steric zipper motifs that form the spine of the amyloid fibril. nih.gov

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) of Fibril Morphology

Microscopic techniques are essential for visualizing the morphology of fibrils formed by Tau peptides. Studies using TEM and AFM have revealed that Tau fibrils are often polymorphic, meaning they can adopt various distinct structures from the same protein sequence. researchgate.net

TEM analysis of fibrils formed from Tau fragments has shown a high degree of heterogeneity. nih.gov For instance, under certain in vitro conditions, Tau constructs can assemble into ribbon-like straight fibrils as the main species, while a smaller fraction forms twisted fibrils with a defined pitch and width, sometimes resembling the paired helical filaments (PHFs) seen in Alzheimer's disease. nih.gov AFM studies corroborate these findings, identifying both "thick" and "thin" fibrils coexisting in the same preparation. The dimensions of the thick fibrils are often comparable to those of PHFs observed in patient-derived samples. researchgate.net This polymorphism suggests that the assembly process is sensitive to environmental conditions and can lead to a variety of fibrillar structures. researchgate.net

Table 1: Morphological Characteristics of Tau Fibrils Observed by Microscopy Data synthesized from multiple studies on Tau fragments and isoforms.

| Feature | Observation | Technique(s) | Reference(s) |

| Morphology | Polymorphic; includes ribbon-like straight fibrils, twisted fibrils, and PHF-like structures. | TEM, AFM | researchgate.netnih.gov |

| Heterogeneity | Coexistence of morphologically distinct fibrils (e.g., thick and thin) in the same sample. | TEM, AFM | researchgate.netnih.gov |

| PHF-like Fibril Dimensions | Half pitch: ~79 nm; Width: ~14 nm. | TEM | nih.gov |

| Structural Variability | Fibrils can differ in their twist, bending, and crossover repeats. | AFM, EM | researchgate.net |

Cryo-Electron Microscopy (Cryo-EM) of Protofilaments

Cryo-EM has revolutionized the structural biology of amyloid proteins by enabling the determination of near-atomic resolution structures of filaments from both in vitro preparations and patient brains. nih.govnih.gov Several cryo-EM studies have provided critical details about the involvement of the 274-288 region in the core of Tau filaments.

In filaments generated by seeding in SH-SY5Y cells, the ordered core was found to comprise residues K274-E380 of 3R Tau. biorxiv.org This structure reveals a C-shaped fold where the 274-288 segment constitutes a part of the filament's stable core. biorxiv.org Similarly, studies on heparin-induced filaments from recombinant 2N4R Tau have identified multiple polymorphic structures—termed "snake," "twister," and "jagged" filaments—all of which include the 274-288 region in their ordered core. elifesciences.org

Table 2: Cryo-EM Structural Details of Tau Filament Cores Involving the 274-288 Region

| Filament Type | Tau Construct/Source | Core Residues | Key Structural Features Involving 274-288 Region | Reference(s) |

| Seeded Fibril | HA-1N3R Tau in SH-SY5Y cells | K274-E380 | Forms part of a C-shaped protofilament fold. | biorxiv.org |

| Snake Filament | Heparin-induced 2N4R Tau | 272-330 | Residues 274-280 form β-strand β1. | elifesciences.org |

| Twister Filament | Heparin-induced 2N4R Tau | 274-321 | Residues 274-284 form β-strand β1. | elifesciences.org |

| Jagged Filament | Heparin-induced 2N4R Tau | 274-321 | Residues 274-290 form β-strand β1. | elifesciences.org |

Computational Chemistry and Molecular Dynamics (MD) Simulations

Due to the intrinsically disordered nature of Tau protein and the transient, heterogeneous states that precede fibrillization, experimental characterization can be challenging. nih.govspringernature.com Computational methods, particularly molecular dynamics (MD) simulations, provide an atomic-level view of the dynamic processes of peptide folding and aggregation that are often inaccessible to direct experimental observation. rjsocmed.com

MD simulations are widely used to investigate the conformational transitions of Tau peptides, helping to elucidate the structural features and environmental factors that trigger misfolding and aggregation. rjsocmed.com These simulations can model the behavior of peptides in explicit solvent, starting from various initial configurations to explore the energy landscape of folding and assembly. nih.govresearchgate.net

Simulation of Peptide Folding and Aggregation Pathways

MD simulations are uniquely suited to mapping the pathways of peptide folding and the initial steps of aggregation. rjsocmed.com By simulating multiple peptide molecules, researchers can observe the spontaneous formation of dimers and higher-order oligomers, providing insights into the molecular interactions that drive self-assembly.

Simulations focusing on the Tau fragment (273)GKVQIINKKLDL(284) have been used to probe the early events in aggregation. researchgate.net These studies can identify the key residues and types of interactions (e.g., hydrophobic, electrostatic) that stabilize the oligomeric species. For example, simulations can show how the VQIINK motif facilitates the formation of intermolecular β-sheets, which act as a nucleus for further fibril growth. nih.govresearchgate.net By tracking the conformational changes over time, these simulations provide a dynamic picture of how disordered monomers convert into structured, aggregation-prone intermediates, a critical step in the pathogenesis of tauopathies. nih.govresearchgate.net

Molecular Interactions and Mechanistic Studies of Aggregation Dynamics

Interactions with Full-Length Tau Protein and Other Tau Fragments

The pathological relevance of short peptides like Tau (274-288) lies in their ability to interact with and influence the behavior of the full-length Tau protein, which is abundant in neurons. frontiersin.org Truncated Tau fragments containing the repeat domains are often more prone to aggregation than the full-length protein and are thought to be a driving force in the formation of neurofibrillary tangles. frontiersin.org

Directly measuring the binding affinity and stoichiometry between a short peptide like Tau (274-288) and full-length Tau is challenging. However, insights can be gained from studies of the peptide's interaction with other molecules and its role in seeded aggregation.

The accessibility and importance of the 274-288 region in molecular interactions is highlighted by studies of Tau's interaction with other proteins. For example, NMR spectroscopy has identified the Tau-(274-288) segment, along with the 306-318 region, as a primary docking site for the extracellular-regulated kinase 2 (ERK2). nih.gov The strong decrease in resonance intensity for residues within this peptide upon addition of the kinase indicates a direct binding event. nih.gov While this interaction is with a kinase, it demonstrates that the 274-288 sequence forms a structurally recognizable and accessible motif for protein-protein interactions. The templated aggregation process, where the peptide acts as a seed for full-length Tau, inherently relies on a specific binding and recognition event between the seed and the monomer.

Table 4: Characterization of Tau (274-288) as an Interaction Site

| Interacting Partner | Tau Fragment Studied | Method | Key Finding | Citation |

| ERK2 Kinase | Tau (244-372) | NMR Spectroscopy | The Tau (274-288) segment is a primary interaction site for ERK2, with resonance intensities of its residues strongly perturbed upon binding. | nih.govuniv-lille.fr |

The presence of the 275VQIINK280 hexapeptide makes the Tau (274-288) peptide a potent driver of aggregation. nih.govfrontiersin.org When introduced to a solution of soluble, full-length Tau, aggregates of this peptide can act as a template, or seed, inducing a conformational change in the full-length protein and initiating its polymerization into fibrils. frontiersin.org

This process is thought to occur because the β-sheet structure of the seed provides a template that the corresponding region in the full-length Tau monomer can bind to and adopt the same pathological conformation. This circumvents the high kinetic energy barrier associated with the initial misfolding and nucleation of the full-length protein. nih.govrsc.org While not all short Tau fragments are equally capable of seeding the full-length protein, the motifs within the microtubule-binding repeats, particularly PHF6* (275VQIINK280) and PHF6 (306VQIVYK311), are considered essential for aggregation and are powerful drivers of the process. nih.govnih.govfrontiersin.org Therefore, the aggregation of the Tau (274-288) peptide can trigger a cascade, recruiting and converting the much larger pool of full-length Tau into pathological filaments. frontiersin.org

Modulation by Post-Translational Modifications (PTMs)

The aggregation dynamics of the Tau protein, and specifically the region encompassing amino acids 274-288, are profoundly influenced by a variety of post-translational modifications (PTMs). nih.gov These chemical alterations can change the protein's structure, charge, and interaction affinities, thereby either promoting or inhibiting its propensity to aggregate. nih.govresearchgate.net PTMs can act as a complex regulatory code, where specific modifications at distinct sites dictate the functional and pathological fate of the Tau protein. rsc.org

Role of Phosphorylation (e.g., within or flanking 274-288 region)

Phosphorylation is one of the most studied PTMs of the Tau protein. While physiological phosphorylation is essential for regulating Tau's affinity for microtubules, abnormal hyperphosphorylation is a hallmark of tauopathies like Alzheimer's disease. nih.govpharmaceutical-networking.com The region around residues 274-288 is a critical hub for phosphorylation events that modulate aggregation.

The Tau peptide sequence from 274 to 288 (KVQIINKKLDLSNV) is situated within the second microtubule-binding repeat (R2) and contains the PHF6* hexapeptide motif (²⁷⁵VQIINK²⁸⁰), which is a known nucleus for Tau aggregation. nih.gov Research has identified this specific segment, Tau-(274-288), as a primary docking site for extracellular signal-regulated kinase (ERK2), a proline-directed protein kinase. nih.gov The binding of kinases like ERK2 to this region can lead to phosphorylation at nearby serine/threonine-proline motifs, which are abundant in the domains flanking this peptide. nih.govuniprot.org

| Key Findings on Phosphorylation and the Tau (274-288) Region | Reference |

| The Tau-(274-288) segment acts as a main docking site for the kinase ERK2. | nih.gov |

| This region contains the PHF6* (²⁷⁵VQIINK²⁸⁰) motif, a core sequence for initiating Tau aggregation. | nih.gov |

| Phosphorylation in the microtubule-binding domain, which contains the 274-288 peptide, decreases Tau's affinity for microtubules. | frontiersin.org |

| Detachment from microtubules increases the pool of soluble Tau, favoring aggregation. | rsc.orgmdpi.com |

Influence of Acetylation, Glycation, and Other PTMs

Beyond phosphorylation, other PTMs directly targeting lysine (B10760008) residues within the 274-288 sequence have a profound impact on Tau aggregation.

Acetylation: Lysine acetylation within the microtubule-binding region is a critical modification that promotes pathology. nih.gov Specifically, lysine residues at positions 274, 280, and 281, all falling within or immediately adjacent to the 274-288 peptide, have been identified as key sites of acetylation in the brains of patients with Alzheimer's disease and other tauopathies. nih.govbmbreports.orgnih.gov Acetylation neutralizes the positive charge of lysine, which is crucial for the electrostatic interaction between Tau and the negatively charged surface of microtubules. nih.gov

Studies have shown that acetylation at K280 and K281 directly impairs Tau's ability to bind to microtubules, leading to its dissociation and subsequent aggregation. mdpi.commdpi.com Increased levels of Tau acetylated at K274 and K281 are linked to the mislocalization of Tau from the axon to the cell body and dendrites, cytoskeletal destabilization, and cognitive decline in AD patients. nih.govtmrjournals.com This modification appears to precede the formation of neurofibrillary tangles, suggesting it is an early event in the pathogenic cascade. nih.govmdpi.com

Glycation: Glycation is a non-enzymatic PTM that involves the covalent attachment of sugar molecules to proteins. Advanced glycation end-products (AGEs) have been found to be co-localized with paired helical filaments (PHFs) in the neurofibrillary tangles of AD brains. rsc.org While glycation itself may not initiate Tau fibrillization in vitro, it is thought to stabilize existing Tau amyloid fibrils, likely through the cross-linking of Tau molecules, making the aggregates more robust and difficult to clear. rsc.orgnih.gov Some evidence suggests that glycation may even promote subsequent phosphorylation, indirectly enhancing aggregation. rsc.org

| PTM Type | Modified Residue(s) within/near 274-288 | Effect on Aggregation | Mechanism | Reference |

| Acetylation | K274, K280, K281 | Promotes | Neutralizes positive charge, disrupts microtubule binding, increases soluble Tau pool. | mdpi.comnih.govbmbreports.orgnih.gov |

| Glycation | Various Lysine Residues | Stabilizes | Cross-links Tau molecules within fibrils, making aggregates more stable. | rsc.orgnih.gov |

Cross-Talk between Different PTMs on Aggregation Propensity

The regulation of Tau aggregation is not governed by a single PTM but rather by a complex interplay, or "cross-talk," between various modifications. rsc.orgbmbreports.org The state of one PTM can influence the likelihood and functional outcome of another, creating a "PTM code" that dictates the protein's fate. researchgate.netrsc.org

A primary example of this cross-talk is the competitive relationship between phosphorylation and O-GlcNAcylation (a type of glycosylation) at serine and threonine residues. nih.govrsc.org These two modifications often target the same sites, and an increase in one can prevent the addition of the other. In AD brains, an inverse correlation between Tau phosphorylation and O-GlcNAcylation levels has been observed, suggesting that impaired glucose metabolism could lead to reduced O-GlcNAcylation and consequently increased pathological hyperphosphorylation. rsc.org

Similarly, modifications on lysine residues, such as acetylation and ubiquitination, are mutually exclusive. Acetylation at specific lysine residues, including K280, can prevent the attachment of ubiquitin, a protein tag that typically marks proteins for degradation by the proteasome. nih.govnih.gov By blocking ubiquitination, acetylation can prevent the clearance of pathological Tau, thereby enhancing its accumulation and aggregation. bmbreports.org This competitive interplay highlights how a single modification can have cascading effects, influencing other PTMs and ultimately steering Tau towards a pathogenic, aggregation-prone state. nih.govresearchgate.net

Protein-Protein Interactions Beyond Tau

The aggregation behavior of the Tau (274-288) peptide is not only governed by its intrinsic properties and PTMs but also by its interactions with other proteins. These interactions can either facilitate its physiological role in microtubule stabilization or, when dysregulated, contribute to its pathological aggregation.

Interaction with Microtubule-Associated Proteins (MAPs)

The primary physiological role of Tau is to bind to and stabilize microtubules, which are polymers of tubulin. pharmaceutical-networking.com The 274-288 region lies within the core microtubule-binding domain of Tau. nih.gov NMR studies have proposed that the stretch of residues from 269-284, which significantly overlaps with the 274-288 peptide, is a direct attachment point for Tau to the microtubule lattice. frontiersin.org This interaction is predominantly electrostatic, involving the positively charged lysine residues (K274, K280, K281) within this region and negatively charged residues on tubulin monomers. nih.gov

Tau's function and its interaction with the microtubule track can also influence its relationship with other MAPs. While Tau is the most abundant MAP in axons, other MAPs are present and their functions can be competitive or cooperative. mdpi.com The binding of Tau to microtubules can interfere with the binding of motor proteins like kinesins and dyneins, thereby regulating axonal transport. nih.gov Pathological modifications within the 274-288 region, such as acetylation, weaken the Tau-microtubule interaction, causing Tau to detach. mdpi.com This not only frees Tau to aggregate but also disrupts the delicate balance of MAPs on the microtubule surface, potentially impairing cytoskeletal structure and axonal transport. mdpi.comfrontiersin.org

Chaperone Binding and Disaggregation Mechanisms

Molecular chaperones are a class of proteins that play a crucial role in cellular proteostasis by assisting in the proper folding of other proteins and preventing their aggregation. uni-muenchen.demdpi.com Several chaperone families, including heat shock proteins (Hsp70, Hsp90, and small Hsps), have been shown to interact with Tau and modulate its aggregation. nih.gov

Chaperones can inhibit Tau aggregation through several mechanisms. Some act as "holdases," binding to unfolded or partially folded Tau monomers to prevent them from nucleating into aggregates. acs.org The molecular chaperone DJ-1 has been shown to directly bind to the microtubule-binding region of Tau, which includes the 274-288 sequence, and exhibits this holdase activity, inhibiting the formation of Tau filaments in vitro. acs.org

Other chaperone systems, often referred to as "disaggregases," can actively reverse aggregation. Multi-chaperone systems involving Hsp70, Hsp40, and a nucleotide-exchange factor can utilize the energy from ATP hydrolysis to extract Tau monomers from existing fibrils, thereby dismantling the aggregates. nih.gov The hexapeptide motif ³⁰⁶VQIVYK³¹¹, which is also part of the microtubule-binding domain, is a region readily recognized by chaperones. nih.gov The ability of chaperones to interact with aggregation-prone regions like the 274-288 peptide highlights their critical role as a cellular defense mechanism against the formation of toxic Tau aggregates. nih.govacs.org

Interactions with Kinases and Phosphatases (e.g., ERK2 binding sites)

The phosphorylation state of the Tau protein, a critical factor in its biological function and pathological aggregation, is meticulously regulated by a balance between protein kinases and phosphatases. pharmaceutical-networking.commdpi.com The specific fragment, Tau peptide (274-288), resides within a functionally significant region of the full Tau protein and has been identified as a key interaction site for certain regulatory enzymes, most notably Extracellular signal-regulated kinase 2 (ERK2). nih.gov

ERK2 Binding and Docking Sites

Detailed mechanistic studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have elucidated the direct interaction between ERK2 and the Tau protein. nih.gov These investigations have successfully mapped the primary binding sites, or docking sites, that facilitate this interaction. The Tau peptide (274-288) sequence has been identified as one of the two main ERK2 docking sites on the Tau protein. nih.gov

Research has shown that the interaction of ERK2 with the segment encompassing amino acids 274-288 results in a significant decrease in the resonance intensities of these residues in NMR spectra, confirming a direct and strong binding event. nih.gov Specifically, the sequence within this peptide, 274-KVQIINKKLDL-284, is recognized as a canonical D-site, a specific type of docking motif that ERK2 recognizes on its substrates. nih.gov This binding is crucial for the subsequent phosphorylation of Tau by ERK2, a process implicated in the molecular pathways leading to Tau hyperphosphorylation. nih.gov The binding affinity (K_D) for the interaction involving the broader microtubule-binding domain, which contains the 274-288 region, has been measured, demonstrating that this domain is the primary locus of interaction for ERK2. nih.gov

The interaction between Tau and ERK2 is characterized as a dynamic complex, where the docking sites, including the 274-288 region, are distinct and distal from many of the actual phosphorylation sites. nih.gov This suggests a sophisticated regulatory mechanism where ERK2 first binds to specific docking motifs and then phosphorylates Serine/Threonine residues elsewhere on the protein. nih.gov

General Role of Kinases and Phosphatases

While the Tau peptide (274-288) is a specific binding site for ERK2, the phosphorylation of the full Tau protein is a complex process involving numerous enzymes. acs.orgmdpi.com Key kinases implicated in Tau phosphorylation include Glycogen-synthase kinase-3β (GSK-3β), cyclin-dependent protein kinase 5 (cdk5), and cAMP-dependent protein kinase (PKA). pharmaceutical-networking.comijbs.com These kinases, along with ERK2, contribute to the phosphorylation of dozens of potential sites on the Tau protein, which in turn regulates its affinity for microtubules. pharmaceutical-networking.commdpi.com

Conversely, protein phosphatases reverse this process. Protein Phosphatase 2A (PP2A) has been identified as the major Tau phosphatase, responsible for dephosphorylating Tau and maintaining its normal function. pharmaceutical-networking.commdpi.com The equilibrium between the activities of these kinases and phosphatases is vital for cellular health, and its dysregulation is a hallmark of tauopathies like Alzheimer's disease. pharmaceutical-networking.commdpi.com

Interactive Data Table: ERK2 Interaction with Tau Peptide (274-288) Region

| Parameter | Finding | Research Method | Reference |

| Interaction Site | The Tau-(274-288) segment is a primary docking site for ERK2. | NMR Spectroscopy | nih.gov |

| Specific Motif | The sequence 274-KVQIINKKLDL-284 within the peptide accommodates a canonical D-site for ERK2. | Sequence Analysis, NMR | nih.gov |

| Binding Evidence | Strong decrease in resonance intensity for residues in the Tau-(274-288) segment upon ERK2 addition. | NMR Spectroscopy | nih.gov |

| Location on Tau | Within the microtubule-binding domain (MTBD), specifically in the R2 repeat. | Protein Mapping | nih.govnih.gov |

| Functional Role | Facilitates the formation of a dynamic Tau-ERK2 complex, preceding phosphorylation. | Biochemical Assays, NMR | nih.gov |

Biochemical and Cellular Models of Tauopathy Pathogenesis

In Vitro Models of Tau Pathology Induction and Propagation

In vitro models provide a controlled environment to investigate the initial events of tau pathology, including aggregation and neurotoxicity. These systems are invaluable for high-throughput screening of potential therapeutic compounds and for detailed mechanistic studies at the cellular and subcellular levels.

Neuronal Cell Culture Systems for Neurotoxicity Assessment

Neuronal cell culture systems are fundamental for assessing the neurotoxic effects of pathological tau species. nih.govneuroproof.com These models range from immortalized cell lines like PC12 and SH-SY5Y to primary neuronal cultures and, more recently, human induced pluripotent stem cell (iPSC)-derived neurons. nih.govfrontiersin.org The use of iPSC-derived neurons from patients with familial tauopathies, such as those with mutations in the MAPT gene, offers a particularly relevant platform to study disease mechanisms in a human genetic context. frontiersin.orgelifesciences.org

The introduction of specific tau peptides, including fragments like Tau Peptide (274-288), into these cultures can induce key features of tauopathy. Research has shown that certain hexapeptide motifs within the repeat domains of tau, such as VQIINK (residues 275-280) and VQIVYK (residues 306-311), are critical for tau aggregation and can self-assemble into filamentous structures resembling the paired helical filaments found in NFTs. nih.govmdpi.commedchemexpress.com When rendered cell-permeable, these peptides can trigger the aggregation of endogenous tau, leading to neurodegeneration. nih.gov This induced pathology allows for the systematic evaluation of factors that either promote or inhibit tau-mediated toxicity. For instance, studies have demonstrated that the aggregation propensity of these peptides directly correlates with their neurotoxic potential. nih.gov

Interactive Table 1: Neuronal Cell Culture Models for Tau Neurotoxicity

| Cell Model | Key Application | Relevant Findings with Tau Peptides |

|---|---|---|

| Primary Neuronal Cultures | Recapitulate native neuronal physiology and connectivity. | Treatment with aggregation-prone tau peptides induces cytoplasmic protein aggregation and mitochondrial dysfunction, leading to cell death. nih.gov |

| iPSC-derived Neurons | Model patient-specific and familial forms of tauopathy. nih.govfrontiersin.org | Neurons with MAPT mutations show increased vulnerability to stressors and can be used to test the efficacy of compounds aimed at reducing pathological tau. elifesciences.org |

| PC12 and SH-SY5Y Cell Lines | High-throughput screening and mechanistic studies. frontiersin.org | Used to study the effects of various agents on tau phosphorylation and aggregation. frontiersin.org |

Synaptic Dysfunction Analysis in Cellular Models

Pathological forms of tau can mislocalize to the somatodendritic compartment, where they disrupt synaptic function. d-nb.info Studies using cellular models have shown that pathological tau can impair both presynaptic and postsynaptic mechanisms. For example, it can interfere with the trafficking of essential synaptic vesicle proteins and neurotransmitter receptors, such as AMPA and NMDA receptors. d-nb.infofrontiersin.org The introduction of specific tau fragments can mimic these effects, allowing researchers to investigate the direct impact of tau aggregation on synaptic integrity and plasticity. For instance, oligomeric forms of tau have been shown to be particularly potent in disrupting synaptic function. nih.gov

In Vivo Preclinical Models Utilizing Tau Peptide (274-288)

While in vitro models are powerful for detailed cellular studies, in vivo models are essential for understanding the complex interplay of different cell types and brain regions in the progression of tauopathy. nih.gov The use of Tau Peptide (274-288) and related fragments in animal models has provided significant insights into the initiation and spread of tau pathology.

Transgenic Animal Models and Microinjection Studies

Transgenic animal models, primarily in mice and rats, have been the cornerstone of in vivo tauopathy research. nih.govphypha.ir These models often overexpress human tau with mutations linked to frontotemporal dementia (FTDP-17), such as P301L or P301S. nih.govjci.org These mutations increase the propensity of tau to aggregate and form filaments. jci.org

Microinjection studies offer a complementary approach to transgenic models. nih.gov Injecting pre-formed tau aggregates or specific aggregation-prone peptides, such as those derived from the microtubule-binding region, into the brains of wild-type or transgenic animals can seed the aggregation of endogenous tau. nih.govjci.org This "prion-like" spread of pathology along synaptically connected pathways is a key feature of tauopathies. nih.gov Studies have shown that the potential for a tau fragment to adopt a β-structure is a key determinant of its ability to induce aggregation, synaptic decay, and neuronal loss in vivo. pharmaceutical-networking.com

Assessment of Neuropathological Hallmarks in Animal Brains

A critical aspect of evaluating in vivo models is the detailed assessment of neuropathological hallmarks in the brain. uni-muenster.de This includes the detection of hyperphosphorylated tau, the formation of NFTs, and evidence of neuroinflammation, such as astrocytosis and microgliosis. semanticscholar.org Immunohistochemical staining with antibodies specific to different phosphorylated tau epitopes and conformation-specific antibodies are standard techniques. semanticscholar.org Silver staining methods, like Gallyas, and dyes such as Thioflavin-S are used to visualize mature, fibrillar tau aggregates. semanticscholar.org

In models where tau pathology is induced by the injection of peptides like Tau Peptide (274-288), researchers can track the temporal and spatial progression of these hallmarks from the injection site to anatomically connected regions. This allows for a detailed investigation of the mechanisms of pathological spread. Electron microscopy can further provide ultrastructural details of the tau filaments formed. semanticscholar.org

Interactive Table 2: Neuropathological Assessment in Animal Models

| Assessment Technique | Hallmark Detected | Significance |

|---|---|---|

| Immunohistochemistry (p-tau antibodies) | Hyperphosphorylated Tau | An early event in tau pathology, indicating abnormal kinase/phosphatase activity. scienceopen.comnih.gov |

| Gallyas Silver Stain / Thioflavin-S | Mature Neurofibrillary Tangles (NFTs) | Indicates the presence of insoluble, fibrillar tau aggregates. semanticscholar.org |

| Conformation-specific Antibodies (e.g., MC1) | Conformational Changes in Tau | Detects early, pre-tangle pathological tau species. semanticscholar.org |

| Microglia/Astrocyte Markers (e.g., Iba1, GFAP) | Neuroinflammation | Reveals the immune response to tau pathology. semanticscholar.org |

| Electron Microscopy | Ultrastructure of Tau Filaments | Provides detailed morphology of the aggregated tau fibrils. semanticscholar.org |

Behavioral Phenotype Analysis Linked to Molecular Pathology in Animal Models

Ultimately, the relevance of any animal model of a neurodegenerative disease lies in its ability to recapitulate the functional deficits observed in humans. nih.gov In the context of tauopathies, this involves a battery of behavioral tests to assess cognitive functions, such as learning and memory, as well as motor and sensory functions. nih.govnih.gov

Animal models expressing mutant tau or those injected with pathogenic tau species often exhibit age-dependent cognitive impairments. nih.govimrpress.com For example, deficits in spatial learning and memory can be assessed using tasks like the Morris water maze, while contextual fear conditioning can probe associative learning. nih.gov Importantly, these behavioral deficits can often be correlated with the progression of tau pathology in specific brain regions, such as the hippocampus and cortex. scienceopen.comresearchgate.net This linkage between molecular and behavioral pathology is crucial for validating the model and for evaluating the efficacy of therapeutic interventions aimed at improving cognitive function. imrpress.com Some models of tauopathy are specifically designed to exhibit progressive cognitive decline without confounding motor deficits, making them particularly useful for studying the direct impact of tau pathology on cognition. nih.gov

Mechanisms of Cellular Uptake and Intercellular Propagation

The progression of tauopathies is characterized by the spread of pathological tau throughout the brain, a process believed to occur through the intercellular transfer of tau species. The tau peptide (274-288) is located within the second microtubule-binding repeat (R2) of the tau protein. rsc.org This region contains the hexapeptide motif 275VQIINK280, which is a critical hotspot for tau aggregation and fibril formation. biorxiv.org The aggregation-prone nature of this fragment is central to its role in the propagation of tau pathology.

Research has shown that truncated fragments of tau, similar to the 274-288 peptide, can act as "seeds," initiating the misfolding and aggregation of endogenous, full-length tau in recipient cells. One such fragment, referred to as the tau Alzheimer's disease nucleation core (tau-AC), has been demonstrated to be internalized by cultured cells. nih.gov This uptake leads to the aggregation of the cell's own tau, showcasing the seed-like capability of these fragments. nih.gov

The cellular uptake of extracellular tau aggregates, including fragments, is thought to occur through several mechanisms:

Endocytosis : This is a primary route for the internalization of tau species. Specific forms of endocytosis implicated in tau uptake include clathrin-mediated endocytosis, dynamin-driven endocytosis, and actin-dependent proteoglycan-mediated macropinocytosis. frontiersin.org

Direct Membrane Transport : Some evidence suggests that certain tau species may be able to directly cross the plasma membrane of recipient cells. rsc.org

Once internalized, these pathogenic tau seeds can spread to other connected neurons. The mechanisms of this intercellular propagation are multifaceted and are thought to include:

Exosome-mediated release : Pathological tau can be packaged into small vesicles called exosomes and released from the donor cell, to be subsequently taken up by a recipient cell. rsc.org

Trans-synaptic spreading : The propagation of tau pathology often follows neuroanatomically connected pathways, suggesting that tau is transferred across synapses from one neuron to another. rsc.org

The 274-280 region has been observed within the core structure of tau filaments in corticobasal degeneration (CBD), highlighting its importance in the formation of pathological aggregates that can then propagate. frontiersin.org The ability of fragments containing this sequence to induce aggregation underscores their significance in the cell-to-cell transmission of tau pathology.

Intracellular Signaling Pathway Modulation and Dysregulation

The accumulation of pathological tau, including aggregated fragments, can significantly disrupt normal cellular functions by altering intracellular signaling pathways. While specific studies focusing exclusively on the "Tau Peptide (274-288) Trifluoroacetate" and its direct impact on signaling are not extensively detailed in available research, the broader effects of tau pathology on these pathways are well-documented.

The hyperphosphorylation of tau, a key feature of tauopathies, is a result of an imbalance in the activity of protein kinases and phosphatases. Pathological tau can influence the activity of several key signaling molecules:

Glycogen Synthase Kinase 3β (GSK3β) : This kinase is heavily implicated in the hyperphosphorylation of tau. In Alzheimer's disease, amyloid-beta can activate GSK3β, which in turn phosphorylates tau, contributing to its aggregation and the formation of neurofibrillary tangles. mdpi.com

Cyclin-dependent kinase 5 (Cdk5) : Similar to GSK3β, Cdk5 is another major kinase responsible for tau phosphorylation. Its dysregulation is a common feature in tauopathies. mdpi.com

c-Jun N-terminal kinase (JNK) : The JNK signaling pathway can be activated by cellular stress and has been shown to be involved in tau proteolysis and apoptosis in cellular models. mdpi.com

In addition to phosphorylation, other post-translational modifications, such as acetylation at lysines K274 and K281, which are within or adjacent to the 274-288 peptide region, are increased in Alzheimer's disease. mdpi.com This modification can disrupt the normal interaction of tau with microtubules, leading to instability and impaired intracellular transport. mdpi.com

The aggregation of tau itself can trigger cellular stress responses, including oxidative stress, which can further dysregulate signaling pathways. acs.org For instance, the uptake of tau aggregates can lead to the production of reactive oxygen species (ROS), creating a state of oxidative stress that can alter the redox state of other proteins and contribute to cellular dysfunction. acs.org

While the precise mechanisms by which the Tau Peptide (274-288) fragment might directly modulate these signaling pathways are still an area for further investigation, its role as a key component in the aggregation process places it at the center of the pathological cascade that leads to the widespread dysregulation of crucial intracellular signaling networks.

Advanced Analytical and Detection Methodologies in Research

Mass Spectrometry (MS)-Based Quantification of Tau Peptide (274-288) and its Modifications

Mass spectrometry has become an indispensable tool for the detailed characterization and quantification of tau peptides in complex biological samples. frontiersin.org Its high specificity and sensitivity allow for the precise measurement of total tau levels and the identification of various post-translational modifications (PTMs).

Immunoaffinity Enrichment Coupled with LC-MS/MS

To overcome the challenge of low tau concentrations in biological fluids like cerebrospinal fluid (CSF), immunoaffinity (IA) enrichment is often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This approach utilizes monoclonal antibodies specific to the tau protein to capture and concentrate it from a complex matrix before MS analysis. nih.govgoogle.com

The IA-MS/MS workflow typically involves:

Internal Standard Addition : An isotope-labeled version of the tau protein or a specific peptide is added to the sample for accurate quantification. google.comnih.gov

Immunocapture : The sample is incubated with anti-tau antibodies that are conjugated to solid supports, such as magnetic beads. nih.govdiva-portal.org

Washing and Elution : Unbound proteins are washed away, and the captured tau protein is then eluted.

Digestion : The enriched tau protein is enzymatically digested, commonly with trypsin, to generate smaller, more manageable peptides for MS analysis. nih.govresearchgate.net

LC-MS/MS Analysis : The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to detect and quantify specific tau peptides, including the (274-288) region. frontiersin.orgchromatographyonline.com

This combination provides a highly selective and sensitive assay for measuring total tau and can be adapted to analyze specific PTMs. nih.gov Studies have demonstrated that IA-MS assays can achieve limits of quantification in the low picomolar range and show a strong correlation with traditional immunoassays like ELISA. nih.gov

Table 1: Performance Characteristics of an Immunoaffinity-MS (IA-MS) Assay for Tau Quantification

| Parameter | Result | Reference |

|---|---|---|

| Intra-assay Imprecision | 3.2% to 8.1% CV | nih.gov |

| Inter-assay Imprecision | 7.8% to 18.9% CV | nih.gov |

| Mean Recovery | 106% | nih.gov |

| Limit of Quantification (LOQ) | 0.25 pmol/L | nih.gov |

Targeted Proteomics for Monitoring Post-Translational States

Targeted proteomics is a powerful MS-based strategy that focuses on the quantification of a predetermined set of peptides, making it ideal for monitoring specific PTMs on Tau Peptide (274-288). nih.govresearchgate.net Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) enable the sensitive and reproducible measurement of tau peptides and their modified forms. frontiersin.orgnih.gov

This approach allows for a comprehensive profiling of the tau PTM landscape without prior knowledge of all modifications. nih.gov Researchers have used targeted proteomics to identify dozens of PTMs on the tau protein, including phosphorylation, acetylation, methylation, and succinylation. biorxiv.org By comparing the PTM profiles of soluble and aggregated tau from human brain tissue, specific signatures can be identified that are predictive of different tauopathies. researchgate.net This detailed molecular characterization is crucial for understanding the mechanisms that trigger tau aggregation and for identifying novel biomarkers. nih.govresearchgate.net

High-Sensitivity Fluorescence Assays

Fluorescence-based assays are fundamental in studying the aggregation dynamics of Tau Peptide (274-288). These methods offer real-time monitoring and high sensitivity, providing critical insights into the kinetics of fibril formation and the structural changes that occur during aggregation. mdpi.commdpi.com

Thioflavin-T (ThT) Assays for Fibril Formation Kinetics

The Thioflavin-T (ThT) assay is the most widely used method for monitoring the formation of amyloid fibrils in vitro. nih.govnih.gov ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. mdpi.comnih.gov This property allows for the real-time tracking of fibrillization kinetics.

A typical ThT assay kinetic curve displays a sigmoidal shape with three distinct phases:

Lag Phase : A period where no significant aggregation is detected, corresponding to the formation of aggregation nuclei.

Elongation Phase : A rapid increase in ThT fluorescence as monomers add to the growing nuclei, forming larger fibrils.

Plateau Phase : The fluorescence signal reaches a steady state as the concentration of monomeric peptide is depleted and fibril formation slows.

The assay is performed by incubating the tau peptide, often with an aggregation inducer like heparin, in the presence of ThT. acs.org Fluorescence is measured periodically, with excitation around 440-450 nm and emission detection around 480-490 nm. nih.govacs.org While powerful, the assay can be influenced by factors such as ThT concentration and the presence of exogenous compounds that may interfere with the fluorescence signal. nih.govscispace.com

Table 2: Key Parameters in ThT-Based Fibril Formation Assays

| Parameter | Description | Significance |

|---|---|---|

| Lag Time | The time before the rapid increase in fluorescence begins. | Reflects the rate of nucleation. |

| Elongation Rate | The maximum slope of the sigmoidal curve. | Indicates the speed of fibril growth. |

| Maximum Fluorescence | The fluorescence intensity at the plateau phase. | Correlates with the total amount of amyloid fibrils formed. |

Förster Resonance Energy Transfer (FRET) for Aggregation and Interaction Studies

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure the distance between two fluorescent molecules (a donor and an acceptor). mdpi.com It is highly sensitive to distances on the nanometer scale, making it an excellent "spectroscopic ruler" to study protein conformational changes, aggregation, and intermolecular interactions. mdpi.comnih.gov

In the context of Tau Peptide (274-288), FRET can be applied in several ways:

Intramolecular FRET : By labeling two different sites within the same tau molecule, conformational changes, such as the transition from a random coil to a β-sheet structure during aggregation, can be monitored. frontiersin.org

Intermolecular FRET : By labeling separate populations of tau molecules with either a donor or an acceptor fluorophore, the formation of oligomers and larger aggregates can be detected as the molecules come into close proximity. nih.gov

Single-molecule FRET (smFRET) is a particularly powerful application of this technique, allowing for the characterization of transient intermediate states and heterogeneous populations of tau aggregates that are often missed by ensemble measurements. nih.gov This method provides detailed insights into the early stages of aggregation and the interactions between tau and other molecules that may promote or inhibit fibril formation. nih.gov

Immunoassays for Aggregate-Specific Conformations (e.g., conformational antibodies)

A significant challenge in tauopathy research is the specific detection of pathological tau aggregates while distinguishing them from soluble, non-pathological monomers. This has led to the development of immunoassays that utilize conformational antibodies or nanobodies, which selectively recognize epitopes that are only exposed in the aggregated state. frontiersin.orgbiorxiv.org

These specialized antibodies are generated by immunizing animals with fibrillar forms of tau or synthetic peptides that mimic a specific pathological conformation. nih.govresearchgate.net The resulting antibodies can differentiate between various tau strains and conformations present in different tauopathies, such as Alzheimer's disease (AD), Pick's disease (PiD), or corticobasal degeneration (CBD). biorxiv.orgnih.gov

Key applications of conformational antibodies include:

Selective Quantification : ELISAs and other high-sensitivity immunoassay platforms can be designed to specifically measure the concentration of aggregated tau in brain tissue and biofluids. nsf.govnih.gov

Immunohistochemistry : These antibodies are invaluable for staining and visualizing the distribution of pathological tau aggregates in brain sections from human patients and animal models. frontiersin.orgmdpi.com

Seed Depletion Assays : They can be used to immunoprecipitate and remove seed-competent tau aggregates from biological samples, helping to characterize the species responsible for pathology propagation. biorxiv.org

The development of these tools provides high specificity for studying the structure of pathological tau aggregates and for developing targeted diagnostics and therapies. frontiersin.orgresearchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Tau Peptide (274-288) Trifluoroacetate |

| Trypsin |

| Thioflavin-T (ThT) |

| Heparin |

| Furimazine |

| Calcein blue AM |

| Curcumin |

| Quercetin |

| Resveratrol |

Biophysical Characterization of Aggregates

The transition of the Tau peptide from its soluble monomeric state to insoluble, structured aggregates is a hallmark of neurodegenerative diseases. cam.ac.uk Understanding the physical properties of these aggregates is crucial for elucidating the mechanisms of pathology. Biophysical techniques offer powerful tools to characterize the formation, size, and interaction kinetics of Tau peptide aggregates in a label-free environment. nih.govnih.gov Methods such as light scattering can be employed to screen starting materials, measure aggregation rates on a nanometer scale, and probe size distributions to gain deeper insights into the aggregation mechanism. wyatt.comamazonaws.com These approaches are essential for studying the elementary steps in the amyloid pathway, including primary nucleation and oligomeric conversion. cam.ac.uk

Dynamic Light Scattering (DLS) for Size Distribution of Aggregates

Dynamic Light Scattering (DLS) is a non-destructive analytical technique used to determine the size distribution of particles and molecules in solution. unchainedlabs.com The method works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com By analyzing these fluctuations, DLS can determine the hydrodynamic radius (Rh) of the particles, providing critical information on the aggregation state of peptides like Tau. news-medical.net

In the context of Tau Peptide (274-288) research, DLS is instrumental in monitoring the progression of aggregation. wyatt.com Studies on Tau protein aggregation have shown that even solutions considered "monomeric" can contain stable oligomers with a hydrodynamic radius of approximately 10 nm. amazonaws.comnews-medical.net DLS can track the growth of these oligomers into larger aggregates over time, especially upon the addition of aggregate "seeds," which can induce immediate and steady aggregation. amazonaws.com This allows for the calculation of aggregation rates by monitoring the increase in both scattering intensity and hydrodynamic radius. news-medical.net The high-throughput capability of modern DLS instruments allows for simultaneous monitoring of multiple samples under various conditions without disturbing them. amazonaws.com

Table 1: DLS Measurement of Tau Protein Aggregation

| Sample Condition | Average Hydrodynamic Radius (Rh) | Initial Rate of Radius Growth | Average Light Scattering Intensity | Rate of Intensity Increase | Notes |

|---|---|---|---|---|---|

| "Monomer" Solution (Unseeded) | 12.0 nm | Not Applicable (Stable) | 3.1x10⁴ kCnt/second | Not Applicable (Constant) | Oligomeric species were stable for over 14 hours at 37°C. amazonaws.comnews-medical.net |

| Seeded Solution | >12.0 nm | 13.7 nm/hour | >3.1x10⁴ kCnt/second | 4.5x10⁴ (kCnt/second)/hour | Data from the initial hour of aggregation after seed addition. news-medical.net |

This table presents illustrative data from DLS studies on Tau protein aggregation, demonstrating the technique's ability to quantify changes in aggregate size and concentration. Data is based on findings reported in related Tau protein research. news-medical.net

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. nih.gov It is a valuable tool for analyzing binding affinities and the kinetic parameters of these interactions. nih.gov The method involves immobilizing one binding partner (the ligand) onto a sensor chip surface, while the other partner (the analyte) flows over the surface in a continuous stream of buffer. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This signal is directly proportional to the mass of the bound analyte, allowing for the quantitative determination of association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants. nih.govresearchgate.net

SPR has been effectively utilized to study the binding kinetics of Tau fragments with various molecules, including potential inhibitors, antibodies, and other proteins. nih.govmdpi.com For instance, SPR-based assays can characterize the binding properties of small molecules to recombinant Tau fibrils. researchgate.net By analyzing the interaction, researchers can determine the equilibrium dissociation constant (K₋), which indicates the affinity of the binding. A lower K₋ value signifies a higher binding affinity. researchgate.net Such studies are critical for screening and characterizing compounds that might modulate Tau aggregation or bind to existing fibrils. mdpi.comresearchgate.net

Table 2: Kinetic and Affinity Data from SPR Analysis of Tau Fragment Interactions

| Interacting Molecules | Association Rate (kₒₙ) | Dissociation Rate (kₒff) | Affinity (K₋) | Notes |

|---|---|---|---|---|

| Tau K18ᴹ Fragment and Methylene (B1212753) Blue | Not Specified | Not Specified | 159 µM | The binding profile was used to calculate the K₋ value. mdpi.com |